LogP Lipophilicity: Intermediate vs. Methoxymethyl and Ethoxymethyl Analogs
The experimental/calculated LogP of 1-(isopropoxymethyl)-1H-pyrazol-4-amine (0.41) positions it in a functionally distinct intermediate lipophilicity window compared to its closest N1-alkoxymethyl analogs. The methoxymethyl analog exhibits a LogP of 0.07 (substantially more polar), while the ethoxymethyl analog shows a LogP of 0.46 (slightly more lipophilic) . This 0.34 LogP unit difference between methoxymethyl and isopropoxymethyl variants translates to an approximately 2.2-fold difference in octanol-water partition coefficient, sufficient to alter membrane permeability and aqueous solubility in biological assays [1]. The branched isopropoxy group thus provides a unique lipophilicity profile not achievable with linear alkoxy chains.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 0.41 (1-(isopropoxymethyl)-1H-pyrazol-4-amine) |
| Comparator Or Baseline | Comparator 1: 1-(methoxymethyl)-1H-pyrazol-4-amine, LogP = 0.07; Comparator 2: 1-(ethoxymethyl)-1H-pyrazol-4-amine, LogP = 0.46 |
| Quantified Difference | ΔLogP (target vs methoxy) = +0.34; ΔLogP (target vs ethoxy) = -0.05 |
| Conditions | Calculated LogP values from consistent computational method (Chemscene/fluorochem); experimental validation pending |
Why This Matters
This intermediate lipophilicity enables researchers to fine-tune passive membrane permeability without excessive logP-driven promiscuity or solubility penalties, a key consideration for fragment-based drug discovery and lead optimization.
- [1] Hansch, C., Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. (LogP-to-partition coefficient conversion factor). View Source
